molecular formula C13H14ClNO2S B14958561 3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide

Cat. No.: B14958561
M. Wt: 283.77 g/mol
InChI Key: KSVVDQLOOMHOSP-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is a benzothiophene derivative featuring a chloro-substituted benzothiophene core linked to a 3-methoxypropyl carboxamide group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The methoxypropyl side chain enhances solubility compared to purely hydrophobic substituents, while the chloro atom at the 3-position may influence electronic properties and intermolecular interactions .

Properties

Molecular Formula

C13H14ClNO2S

Molecular Weight

283.77 g/mol

IUPAC Name

3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H14ClNO2S/c1-17-8-4-7-15-13(16)12-11(14)9-5-2-3-6-10(9)18-12/h2-3,5-6H,4,7-8H2,1H3,(H,15,16)

InChI Key

KSVVDQLOOMHOSP-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate benzene precursors.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Properties/Applications Reference
3-Chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide 3-Methoxypropyl C₁₃H₁₅ClN₂O₂S 314.79 Balanced hydrophilicity-lipophilicity Target
3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide 3-(Imidazol-1-yl)propyl C₁₅H₁₄ClN₃OS 319.81 Enhanced hydrogen bonding potential
3-Chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide 3-Propanamide phenyl C₁₉H₁₆ClN₃O₂S 409.87 Improved thermal stability
3-Chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide 3-Ethoxypropyl C₁₄H₁₆ClN₂O₂S 314.80 Increased hydrophobicity
3-Chloro-N-[4-(1,5-diphenylpyrazol-3-yl)phenyl]-1-benzothiophene-2-carboxamide 4-(Pyrazol-3-yl)phenyl C₂₅H₁₈ClN₃O₂S 476.00 Antimicrobial activity (reported in vitro)

Key Observations :

  • Methoxypropyl vs.
  • Imidazole vs. Methoxypropyl : The imidazole-containing analog (CAS 95059-41-9) introduces hydrogen-bonding capability, which may enhance receptor binding in pharmacological contexts .
  • Propanamide Phenyl Substituent : The phenyl-propanamide derivative (CAS 432012-68-5) demonstrates superior thermal stability, likely due to rigid aromatic interactions .

Structural Confirmation Tools

  • X-Ray Crystallography : Used to confirm the (E)-configuration of imine functionalities in related hydrazinecarboxamide derivatives (). Similar analyses for the target compound would clarify conformational preferences .
  • Software : SHELX and ORTEP-3 () are critical for refining crystal structures and visualizing molecular geometries .

Biological Activity

3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C13H14ClNO2S
Molecular Weight : 283.77 g/mol
IUPAC Name : this compound
Canonical SMILES : COCCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways. Detailed studies on its mechanism are crucial for understanding its therapeutic potential.

Antimicrobial and Antifungal Properties

Research has indicated that benzothiophene derivatives, including this compound, exhibit antimicrobial and antifungal activities. These properties make them candidates for developing new antimicrobial agents.

Anticancer Activity

Studies have shown that compounds similar to this compound possess anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

There is evidence suggesting that this compound may have anti-inflammatory effects. Benzothiophene carboxamides have been reported to inhibit inflammatory responses, which could be beneficial in treating conditions associated with chronic inflammation.

Case Studies and Experimental Results

  • Antimicrobial Activity : A study demonstrated that benzothiophene derivatives showed significant activity against various bacterial strains, indicating their potential as antimicrobial agents .
  • Anticancer Mechanisms : In vitro studies indicated that these compounds could inhibit cancer cell growth by inducing cell cycle arrest and apoptosis .
  • Inflammation Models : Experimental models have shown that benzothiophene carboxamides can reduce inflammation markers in animal models, suggesting their therapeutic potential in inflammatory diseases .

Data Table of Biological Activities

Activity Type Effect Observed Reference
AntimicrobialSignificant inhibition of bacterial growth
AntifungalEffective against fungal strains
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammation markers

Q & A

Q. What are the established synthetic routes for 3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide, and what are the critical reaction parameters?

The compound is synthesized via multi-step procedures, often involving coupling reactions. For example, a general method involves refluxing intermediates (e.g., 3-chloro-1-benzothiophene-2-carboxylic acid derivatives) with 3-methoxypropylamine in a polar aprotic solvent like DMF or dichloromethane. Catalytic agents such as KOH or triethylamine are used to facilitate amide bond formation . Post-reaction purification via column chromatography or reverse-phase HPLC (using methanol-water gradients) is critical to isolate the product with high purity (≥98%) . Key parameters include reaction temperature (reflux conditions), solvent choice, and stoichiometric ratios of reactants.

Q. How is the structural characterization of this compound validated?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy : Identifies characteristic peaks for amide C=O (~1655 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
  • NMR : ¹H NMR shows resonances for the methoxypropyl group (δ ~3.3–3.5 ppm for OCH₃ and CH₂ protons) and benzothiophene aromatic protons (δ ~7.2–8.1 ppm). ¹³C NMR confirms carbonyl carbons (δ ~160–165 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 319.8 for [M+H]⁺) align with the theoretical molecular weight .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of 3-chloro-1-benzothiophene-2-carboxamide exhibit diverse bioactivities:

  • Antiviral activity : Analogues inhibit Zika virus (ZIKV) replication (>99% reduction in viral load) by targeting viral RNA-dependent RNA polymerase (RdRp) via hydrogen bonding with conserved aspartic acid residues .
  • Antibacterial properties : Structural analogs demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) through MurA enzyme inhibition, a key enzyme in peptidoglycan biosynthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent optimization : Replacing DMF with less viscous solvents (e.g., THF) may enhance reaction homogeneity.
  • Catalyst screening : Transition metal catalysts (e.g., Pd-based) could improve coupling efficiency in amidation steps .
  • Flow chemistry : Continuous flow systems reduce reaction times and improve reproducibility for large-scale synthesis .
  • DoE (Design of Experiments) : Systematic variation of temperature, solvent, and reactant ratios identifies optimal conditions. For example, increasing the molar ratio of 3-methoxypropylamine from 1:1 to 1:1.2 improved yields by 15% in pilot studies .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Crystallization difficulties are common due to the compound’s hydrophobic benzothiophene core and flexible methoxypropyl side chain. Strategies include:

  • Co-crystallization : Adding small-molecule co-formers (e.g., succinic acid) to stabilize crystal lattice formation.
  • Low-temperature data collection : Mitigates thermal motion artifacts in X-ray diffraction .
  • SHELX software : Used for refining crystal structures against high-resolution data, particularly for handling twinned crystals or disordered side chains .

Q. How can molecular docking studies elucidate structure-activity relationships (SAR) for antimicrobial analogs?

  • Target selection : Docking against bacterial enzymes (e.g., MurA) or viral RdRp identifies binding poses and critical interactions (e.g., hydrogen bonds with active-site residues) .
  • Free energy calculations : MM-GBSA or MM-PBSA methods quantify binding affinities to prioritize analogs with stronger interactions.
  • Mutagenesis validation : Correlate docking predictions with experimental IC₅₀ shifts in enzyme mutants (e.g., D305A mutation in RdRp reduces inhibitor potency by 10-fold) .

Data Contradictions and Resolution

Q. How are discrepancies in reported biological activities reconciled?

Variations in bioactivity data (e.g., IC₅₀ values across studies) may arise from differences in assay conditions (e.g., cell lines, compound solubility). Standardization steps include:

  • Normalization to positive controls : E.g., using ciprofloxacin as a reference in antibacterial assays .
  • Solubility optimization : Adding DMSO (≤0.1% v/v) ensures compound dissolution without cytotoxicity .

Q. Why do some synthetic routes report lower yields, and how is this mitigated?

Side reactions (e.g., hydrolysis of the methoxypropyl group) can reduce yields. Mitigation strategies:

  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation.
  • Protecting groups : Temporarily protect reactive amines during coupling steps .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction .
  • Purification : Reverse-phase HPLC with C18 columns and methanol-water gradients .

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